molecular formula C21H33FN2O2Si B2796499 ethyl 3-{4-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}propanoate CAS No. 2173991-91-6

ethyl 3-{4-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}propanoate

Cat. No. B2796499
CAS RN: 2173991-91-6
M. Wt: 392.59
InChI Key: KJRJDICFDBZZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 3-{4-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}propanoate” is a complex organic compound. It contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring . The compound also contains a fluoro group, a tris(propan-2-yl)silyl group, and an ethyl propanoate group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several different functional groups. The pyrrolo[2,3-b]pyridine core is a bicyclic aromatic structure, which likely contributes to the compound’s stability and may influence its reactivity . The fluoro group, the tris(propan-2-yl)silyl group, and the ethyl propanoate group are all attached to this core .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the fluoro group might be susceptible to nucleophilic substitution reactions, while the ester group could undergo hydrolysis or other reactions typical of esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoro group might increase its polarity, while the tris(propan-2-yl)silyl group could potentially increase its hydrophobicity .

Scientific Research Applications

Research Applications in Heterocyclic Compound Synthesis

  • Heterocyclic Compounds : The creation and reactions of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide to form triazinones or triazine diones highlight the versatility of ethyl propanoate derivatives in synthesizing heterocyclic compounds with potential biological activities (Vetyugova et al., 2018). Such methodologies could be relevant for the synthesis or modification of complex molecules, including pyrrolopyridine derivatives.

  • Synthesis and Characterization : The synthesis and characterization of sulfanylpyridines and related heterocycles, including thieno[2,3-b]pyridines, demonstrate the broad scope of reactions ethyl propanoate derivatives can undergo, leading to novel compounds with varied chemical structures and potential applications in drug discovery or material science (Al-Taifi et al., 2020).

  • Antioxidant Activity : Research on pyrrolopyridine derivatives such as ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and its reactions to afford compounds with antioxidant activity suggests the potential of these molecules in creating pharmacologically active agents (Zaki et al., 2017).

  • Photoinduced Oxidative Annulation : The use of ethyl propanoate derivatives in photoinduced direct oxidative annulation processes for generating polyheterocyclic compounds showcases the compound's utility in advanced organic synthesis techniques (Zhang et al., 2017).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

properties

IUPAC Name

ethyl 3-[4-fluoro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33FN2O2Si/c1-8-26-19(25)10-9-17-13-23-21-18(20(17)22)11-12-24(21)27(14(2)3,15(4)5)16(6)7/h11-16H,8-10H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRJDICFDBZZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CN=C2C(=C1F)C=CN2[Si](C(C)C)(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33FN2O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.